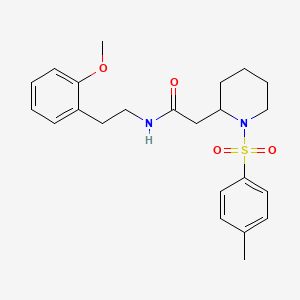
N-(2-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as MTPCA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicine and neuroscience. In
科学的研究の応用
Structural Chemistry and Properties
A study by Karmakar, Sarma, and Baruah (2007) explored the structural aspects and properties of salt and inclusion compounds of amides with isoquinoline derivatives. They found that certain amide compounds form gels or crystalline solids upon treatment with mineral acids, and the formation of gels or solids is influenced by the structure of the acid anions. This research highlights the potential use of amide compounds in material science for creating structured materials with specific properties (Karmakar, Sarma, & Baruah, 2007).
Pharmacology and Drug Development
Park, Park, Lee, and Kim (1995) determined the crystal structure of a capsaicinoid compound, showing how its structure influences its analgesic properties. The study provides insight into the molecular basis of pain modulation and suggests avenues for designing new analgesic drugs with optimized properties (Park, Park, Lee, & Kim, 1995).
Environmental Science and Herbicide Analysis
Coleman, Linderman, Hodgson, and Rose (2000) discussed the metabolism of chloroacetamide herbicides, including their transformation and degradation pathways in liver microsomes of rats and humans. This research is vital for understanding the environmental fate and potential health impacts of these widely used agricultural chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).
Green Chemistry
Zhang Qun-feng (2008) focused on the green synthesis of an amide compound used as an intermediate for dye production. The study highlights an environmentally friendly approach to synthesize important chemical intermediates, reducing harmful byproducts and improving efficiency (Zhang, 2008).
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-18-10-12-21(13-11-18)30(27,28)25-16-6-5-8-20(25)17-23(26)24-15-14-19-7-3-4-9-22(19)29-2/h3-4,7,9-13,20H,5-6,8,14-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOAPSZWMXONMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

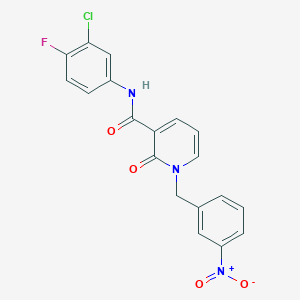
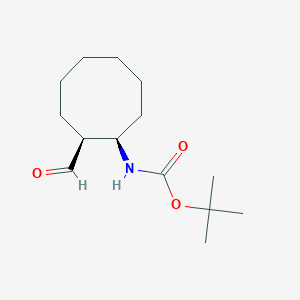
![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2837421.png)
![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2837422.png)
![(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2837423.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2837429.png)
![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2837432.png)
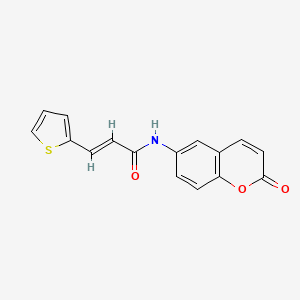

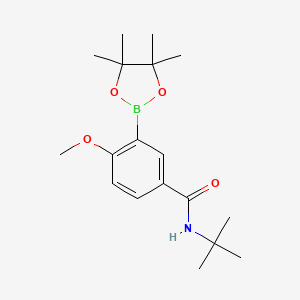
![1-[4-(3-Ethylsulfanylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2837437.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2837439.png)
![(5R,7S)-5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2837440.png)